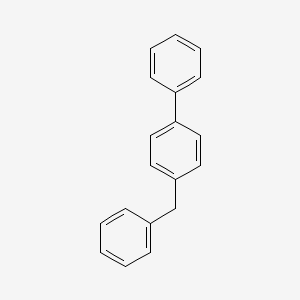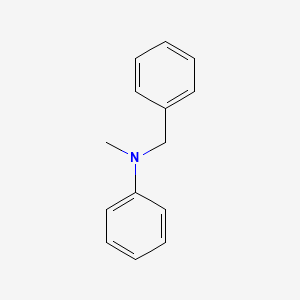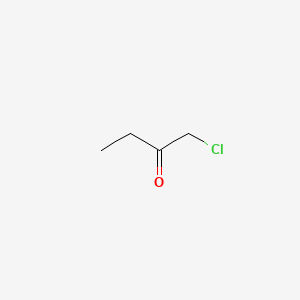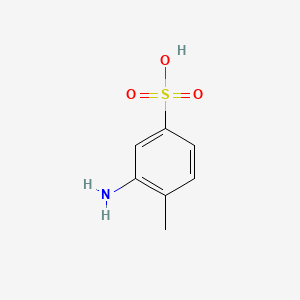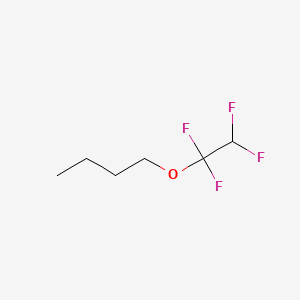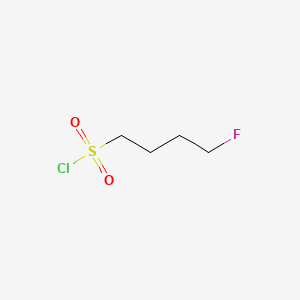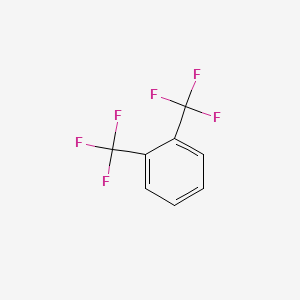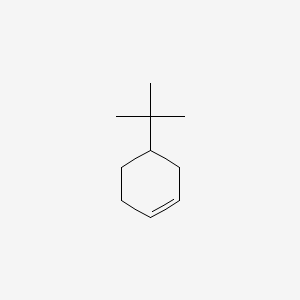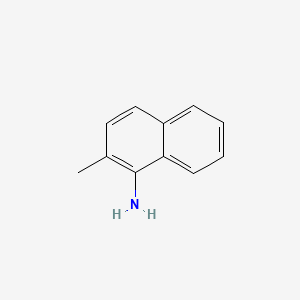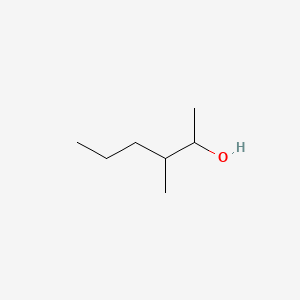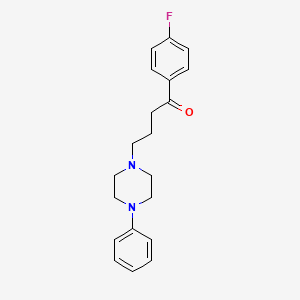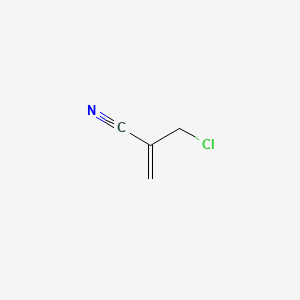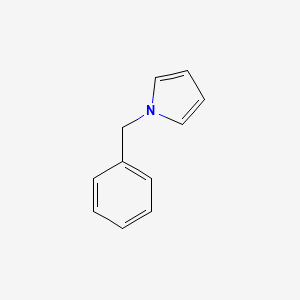
1-Benzylpyrrole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-Benzylpyrrole and its derivatives involves several key methods. For instance, the synthesis of 3-hydroxypyrroles has been achieved through the hydrogenolysis of benzyl esters or acid cleavage of tert-butyl ester, showcasing a method that might be adaptable for synthesizing 1-Benzylpyrrole derivatives (Momose et al., 1979). Another approach includes the synthesis of 1-benzyl-4-(chloromethyl)piperidine as a building block for compounds of pharmacological interest, suggesting the versatility of benzylated nitrogen heterocycles (Rodríguez-Franco & Fernández-Bachiller, 2002).
Molecular Structure Analysis
The molecular structure of 1-Benzylpyrrole features the benzyl group attached to the nitrogen-containing pyrrole ring. This structural motif is essential for its chemical reactivity and properties. Computational studies have been conducted to explore the structure-directing effects of benzylpyrrolidine and its derivatives in the synthesis of microporous materials, indicating the significance of the benzyl substitution on nitrogen heterocycles (Gómez-Hortigüela et al., 2004).
Chemical Reactions and Properties
1-Benzylpyrrole participates in various chemical reactions, demonstrating its reactivity and utility as an intermediate. For example, it has been used for the preparation and reactivity of 2,2′-dilithio-1-phenylpyrrole, illustrating its potential in synthesizing new heterocyclic systems (Cheeseman & Greenberg, 1979). Additionally, the trapping of metabolically generated electrophilic species with cyanide ion during the metabolism of 1-benzylpyrrolidine underscores its chemical behavior under physiological conditions (Ho & Castagnoli, 1980).
Physical Properties Analysis
The physical properties of 1-Benzylpyrrole, such as solubility, melting point, and boiling point, are influenced by the presence of the benzyl group. While specific data on 1-Benzylpyrrole was not directly provided in the searched literature, the properties of related compounds, such as 3-hydroxypyrroles and their tautomerism, offer insights into how substituents like the benzyl group affect the physical characteristics of pyrrole derivatives.
Chemical Properties Analysis
The chemical properties of 1-Benzylpyrrole, including its acidity, basicity, and reactivity towards various reagents, are pivotal for its applications in organic synthesis and drug discovery. The synthesis of halogenated benzyl- and benzoylpyrroles demonstrates the compound's versatility in functionalization reactions, highlighting its potential for further chemical modifications (Renneberg et al., 1993).
Applications De Recherche Scientifique
-
Synthesis of Pyrrole Derivatives
- Field : Organic Chemistry
- Application Summary : Pyrrole is a versatile heterocyclic moiety exhibiting a wide range of pharmacological actions with high therapeutic value. The pyrrole moiety is a fundamental building block for many biologically active molecules and has gathered significant attention in the fields of medicinal and organic chemistry .
- Methods of Application : There are various conventional as well as modern approaches to acquiring a series of pyrrole scaffolds, with a wide range of attractive features and drawbacks pertaining to each approach. Modern synthetic pathways include metals, nanomaterials, and complex heterogeneous catalysed methods for pyrrole derivatives .
- Results : The reactions catalysed by proline, copper oxides, and oxones have been shown to be the most effective synthetic route for pyrrole derivatives at mild reaction conditions and with excellent yields .
-
1-Benzylpyrrole
- Field : Chemical Research
- Application Summary : 1-Benzylpyrrole is a chemical compound used in research .
- Methods of Application : The specific methods of application or experimental procedures for 1-Benzylpyrrole are not provided in the source .
- Results : The outcomes obtained from the use of 1-Benzylpyrrole in research are not specified in the source .
-
Synthesis of (E, Z)-3-(7,8-dimethoxy-5H-pyrrolo[2,1-a]isoindol-3-yl)-N,N-diethylacrylamide
- Field : Organic Synthesis
- Application Summary : N-Benzylpyrrole can be used in the synthesis of (E, Z)-3-(7,8-dimethoxy-5H-pyrrolo[2,1-a]isoindol-3-yl)-N,N-diethylacrylamide .
- Methods of Application : N-Benzylpyrrole can be synthesized from N-Benzylpyrrolidine via oxidation with 2-iodoxybenzoic acid (IBX) in the presence of β-cyclodextrin in an aqueous medium .
- Results : The specific results or outcomes obtained from this synthesis are not provided in the source .
-
Organocatalytic Synthesis of Pyrroles
- Field : Organic Chemistry
- Application Summary : Organocatalysis has emerged as one of the most important tools for the synthesis of diverse structural scaffolds, including pyrroles. The construction of the pyrrole ring has gained much attention due to its remarkable biological activities, pharmaceutical application, intermediate in the synthesis of many natural products, and material science application .
- Methods of Application : Organocatalytic approaches have provided a new alternative from the perspective of synthetic efficiency, as well as from the green chemistry point of view, and a vast array of synthetic procedures has been developed .
- Results : The reactions catalysed by proline, copper oxides, and oxones have been shown to be the most effective synthetic route for pyrrole derivatives at mild reaction conditions and with excellent yields .
-
Applications in Drug Discovery, Material Science, and Catalysis
- Field : Medicinal Chemistry, Material Science, Catalysis
- Application Summary : Pyrrole derivatives have applications in various fields such as drug discovery, material science, and catalysis. Their importance in the pharmaceutical field lies in their versatility, selectivity, and biocompatibility, making them a valuable tool for drug design and development .
- Methods of Application : Modern synthetic pathways include metals, nanomaterials, and complex heterogeneous catalysed methods for pyrrole derivatives .
- Results : The specific results or outcomes obtained from these applications are not specified in the source .
-
Preparation of Polypyrrole
- Field : Polymer Science
- Application Summary : Polypyrrole has gained more attention in conducting polymer science due to its ease of preparation and many advantages .
- Methods of Application : Polypyrroles were prepared using ferric chloride as an oxidant, including surfactant and natural directing agent .
- Results : The specific results or outcomes obtained from this preparation are not specified in the source .
-
Organocatalytic Synthesis of Pyrroles
- Field : Organic Chemistry
- Application Summary : Organocatalysis has emerged as one of the most important tools for the synthesis of diverse structural scaffolds, and has become one of the most important hot topics of current research. Construction of the pyrrole ring has gained much attention from the last few decades due to its remarkable biological activities, pharmaceutical application, intermediate in the synthesis of many natural products, and material science application .
- Methods of Application : Organocatalytic approaches have provided a new alternative from the perspective of synthetic efficiency, as well as from the green chemistry point of view, and a vast array of synthetic procedures has been developed .
- Results : The reactions catalysed by proline, copper oxides, and oxones have been shown to be the most effective synthetic route for pyrrole derivatives at mild reaction conditions and with excellent yields .
-
Applications in Drug Discovery, Material Science, and Catalysis
- Field : Medicinal Chemistry, Material Science, Catalysis
- Application Summary : Pyrrole derivatives have applications in various fields such as drug discovery, material science, and catalysis. Their importance in the pharmaceutical field lies in their versatility, selectivity, and biocompatibility, making them a valuable tool for drug design and development .
- Methods of Application : Modern synthetic pathways include metals, nanomaterials, and complex heterogeneous catalysed methods for pyrrole derivatives .
- Results : The specific results or outcomes obtained from these applications are not specified in the source .
-
Preparation of Polypyrrole
- Field : Polymer Science
- Application Summary : Polypyrrole has gained more attention in conducting polymer science due to its ease of preparation and many advantages .
- Methods of Application : Polypyrroles were prepared using ferric chloride as an oxidant, including surfactant and natural directing agent .
- Results : The specific results or outcomes obtained from this preparation are not specified in the source .
-
Therapeutic Applications
- Field : Medicinal Chemistry
- Application Summary : Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more. They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
- Methods of Application : The specific methods of application or experimental procedures for these therapeutic applications are not provided in the source .
- Results : The specific results or outcomes obtained from these applications are not specified in the source .
Safety And Hazards
1-Benzylpyrrole is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
1-benzylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-2-6-11(7-3-1)10-12-8-4-5-9-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEQHKCQXDKYEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062150 | |
| Record name | 1H-Pyrrole, 1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylpyrrole | |
CAS RN |
2051-97-0 | |
| Record name | N-Benzylpyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrole, 1-(phenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Benzylpyrrole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116806 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Benzylpyrrole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4024 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrrole, 1-(phenylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Pyrrole, 1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzylpyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


